molecular formula C12H14FNOS B3007713 N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide CAS No. 2305310-04-5

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide

Número de catálogo B3007713
Número CAS: 2305310-04-5
Peso molecular: 239.31
Clave InChI: SUBGFQCLCINNRT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) signaling pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Mecanismo De Acción

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is a reversible inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK phosphorylates downstream signaling molecules, leading to the activation of various pathways involved in cell survival and proliferation. Inhibition of BTK by this compound blocks these signaling pathways, leading to apoptosis of B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation in both CLL and NHL cells, leading to decreased cell survival and proliferation. This compound has also been shown to induce apoptosis in B-cell malignancies, both as a single agent and in combination with other agents. In preclinical models, this compound has been shown to enhance the anti-tumor activity of other agents, such as rituximab and venetoclax.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide is its specificity for BTK, which makes it a promising agent for the treatment of B-cell malignancies. This compound has also been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its limited solubility, which may affect its efficacy in vivo.

Direcciones Futuras

For research on N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. Other areas of research include the identification of biomarkers that may predict response to this compound, as well as the development of novel combination therapies that may enhance its anti-tumor activity. Additionally, further studies are needed to understand the mechanism of resistance to this compound and to identify strategies to overcome it.

Métodos De Síntesis

The synthesis method of N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide involves several steps, including the reaction of 2-fluorobenzyl alcohol with thioacetic acid, followed by the reaction of the resulting thioester with ethyl 2-bromo-3-oxopropionate. The final step involves the reaction of the resulting intermediate with propargylamine to yield this compound.

Aplicaciones Científicas De Investigación

N-[2-[(2-Fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, this compound has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancies. This compound has also been shown to enhance the anti-tumor activity of other agents, such as rituximab and venetoclax, in preclinical models.

Propiedades

IUPAC Name

N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNOS/c1-2-12(15)14-7-8-16-9-10-5-3-4-6-11(10)13/h2-6H,1,7-9H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBGFQCLCINNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCSCC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.